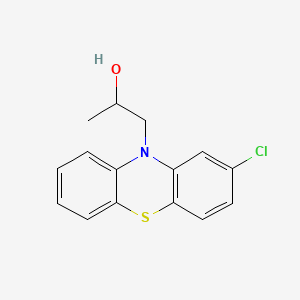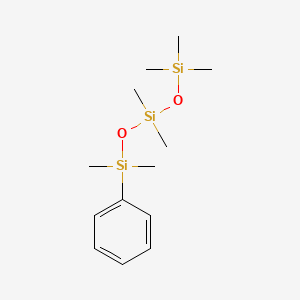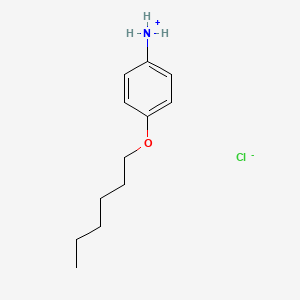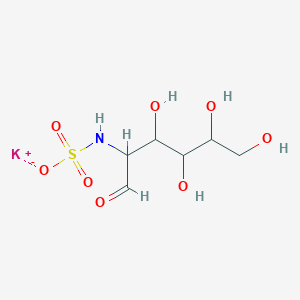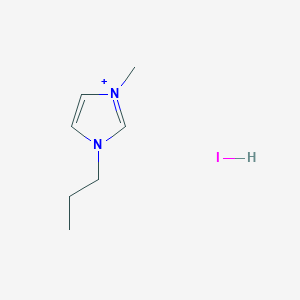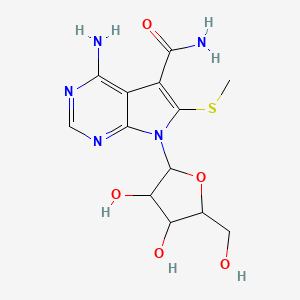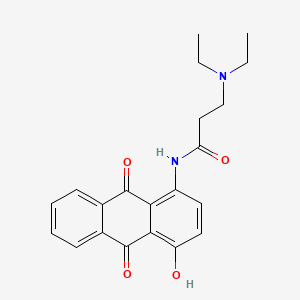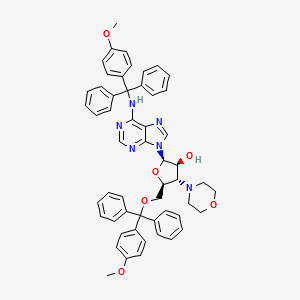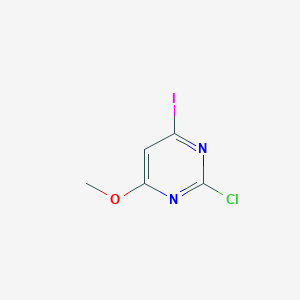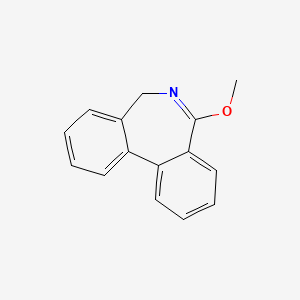
5H-Dibenzo(c,e)azepin-7-yl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenzo(c,e)azepin-7-yl methyl ether is a heterocyclic compound that belongs to the class of dibenzoazepines It consists of a seven-membered nitrogen-containing ring fused with two benzene rings and a methoxy group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(c,e)azepin-7-yl methyl ether typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(2-bromophenyl)aniline derivatives under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5H-Dibenzo(c,e)azepin-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to a dihydro or tetrahydro form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
5H-Dibenzo(c,e)azepin-7-yl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials and as a building block for advanced polymers.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 5H-Dibenzo(c,e)azepin-7-yl methyl ether involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5H-Dibenzo(b,f)azepine: Another dibenzoazepine with similar structural features but different substitution patterns.
5H-Dibenzo(a,d)cycloheptene: A related compound with a seven-membered ring fused to two benzene rings but lacking the nitrogen atom.
Uniqueness
5H-Dibenzo(c,e)azepin-7-yl methyl ether is unique due to the presence of the methoxy group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
134080-00-5 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
5-methoxy-7H-benzo[d][2]benzazepine |
InChI |
InChI=1S/C15H13NO/c1-17-15-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16-15/h2-9H,10H2,1H3 |
Clave InChI |
ZTLUWHCBZWFNAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NCC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
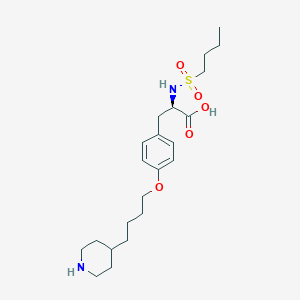
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
